molecular formula C28H24N2O2 B11495008 3-(3,4-Diethoxyphenyl)-1-(pyridin-3-yl)benzo[f]quinoline

3-(3,4-Diethoxyphenyl)-1-(pyridin-3-yl)benzo[f]quinoline

Cat. No.: B11495008
M. Wt: 420.5 g/mol
InChI Key: ZUQUWPUPUBAHMO-UHFFFAOYSA-N
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Description

3-[3-(3,4-DIETHOXYPHENYL)BENZO[F]QUINOLIN-1-YL]PYRIDINE is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a quinoline core fused with a benzene ring and substituted with a pyridine ring and a diethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,4-DIETHOXYPHENYL)BENZO[F]QUINOLIN-1-YL]PYRIDINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3,4-DIETHOXYPHENYL)BENZO[F]QUINOLIN-1-YL]PYRIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-[3-(3,4-DIETHOXYPHENYL)BENZO[F]QUINOLIN-1-YL]PYRIDINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a fluorescent probe due to its aromatic structure.

    Medicine: Investigated for its potential as an anticancer or antimicrobial agent.

    Industry: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-[3-(3,4-DIETHOXYPHENYL)BENZO[F]QUINOLIN-1-YL]PYRIDINE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(3,4-DIETHOXYPHENYL)BENZO[F]QUINOLIN-1-YL]PYRIDINE is unique due to its specific substitution pattern and the combination of quinoline, benzene, and pyridine rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C28H24N2O2

Molecular Weight

420.5 g/mol

IUPAC Name

3-(3,4-diethoxyphenyl)-1-pyridin-3-ylbenzo[f]quinoline

InChI

InChI=1S/C28H24N2O2/c1-3-31-26-14-12-20(16-27(26)32-4-2)25-17-23(21-9-7-15-29-18-21)28-22-10-6-5-8-19(22)11-13-24(28)30-25/h5-18H,3-4H2,1-2H3

InChI Key

ZUQUWPUPUBAHMO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C5=CN=CC=C5)OCC

Origin of Product

United States

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